4-(3-Chlorophenyl)-3-methylazetidin-2-one

Lipophilicity Physicochemical profiling Structure–activity relationships

4-(3-Chlorophenyl)-3-methylazetidin-2-one (CAS 1537317-57-9) is a synthetic monocyclic β‑lactam (azetidin‑2‑one) bearing a meta‑chlorophenyl substituent at the C‑4 position and a methyl group at C‑3, with a molecular formula of C₁₀H₁₀ClNO and a molecular weight of 195.64 g·mol⁻¹. Commercial sources typically supply this compound at ≥95% purity, recommending long‑term storage in a cool, dry environment and shipping under non‑hazardous classification.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B13312915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)-3-methylazetidin-2-one
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCC1C(NC1=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H10ClNO/c1-6-9(12-10(6)13)7-3-2-4-8(11)5-7/h2-6,9H,1H3,(H,12,13)
InChIKeyRTDNQSJKKJYHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenyl)-3-methylazetidin-2-one – Basic Identity, Purity Specifications, and Procurement Baseline


4-(3-Chlorophenyl)-3-methylazetidin-2-one (CAS 1537317-57-9) is a synthetic monocyclic β‑lactam (azetidin‑2‑one) bearing a meta‑chlorophenyl substituent at the C‑4 position and a methyl group at C‑3, with a molecular formula of C₁₀H₁₀ClNO and a molecular weight of 195.64 g·mol⁻¹ [1]. Commercial sources typically supply this compound at ≥95% purity, recommending long‑term storage in a cool, dry environment and shipping under non‑hazardous classification . Its structure places it within the large family of 3,4‑disubstituted azetidin‑2‑ones, a scaffold historically exploited for β‑lactam antibiotics and more recently for non‑antibiotic bioactivities including cholesterol absorption inhibition and anti‑inflammatory effects .

Why In‑Class Azetidin‑2‑One Analogs Cannot Substitute 4-(3-Chlorophenyl)-3-methylazetidin-2-one Without Verification


Although numerous 4‑aryl‑3‑alkylazetidin‑2‑ones share the same core scaffold, two structural variables—the position of the chlorine atom on the phenyl ring and the presence of the 3‑methyl substituent—exert disproportionate influence on physicochemical properties and biological performance. Meta‑chloro substitution alters the compound’s lipophilicity (XLogP3 = 2.0) relative to its para‑chloro isomer (XLogP3 = 2.2), modifying membrane permeability and off‑target binding potential [1]. The 3‑methyl group introduces a stereogenic center and modulates steric hindrance around the β‑lactam carbonyl, directly affecting both ring‑opening reactivity and enantioselective interactions with biological targets [2]. Even close analogs such as 4-(3‑chlorophenyl)azetidin‑2‑one (lacking the 3‑methyl) or 4-(4‑chlorophenyl)-3‑methylazetidin‑2‑one (para‑chloro) cannot be assumed to behave identically in potency, selectivity, or metabolic stability assays without direct head‑to‑head data [1].

Quantitative Differentiation Evidence: 4-(3-Chlorophenyl)-3-methylazetidin-2-one Versus Closest Analogs


Meta‑ vs Para‑Chloro Regioisomer: Lipophilicity Divergence as a Selectivity Determinant

The meta‑chlorophenyl substitution in the target compound yields a lower computed lipophilicity (XLogP3 = 2.0) compared with the para‑chloro isomer 4-(4‑chlorophenyl)-3‑methylazetidin‑2‑one (XLogP3 = 2.2) [1]. This difference of 0.2 log units, although modest, can translate into a measurably altered partition coefficient that affects membrane crossing rates and plasma protein binding under otherwise identical assay conditions [2]. For programs optimizing central nervous system penetration or minimizing non‑specific protein binding, the meta‑chloro isomer may offer a more favorable lipophilicity window without the need for additional polar functionality.

Lipophilicity Physicochemical profiling Structure–activity relationships

3‑Methyl Substitution: Impact on Stereochemical Complexity and β‑Lactam Ring Reactivity

The presence of a methyl group at the C‑3 position creates a stereogenic center that is absent in the comparator 4-(3‑chlorophenyl)azetidin‑2-one (CAS 930769‑45‑2) [1]. Enantiomerically resolved 3‑methylazetidin‑2‑ones are known to exhibit different rates of β‑lactam ring opening, with the (3R)‑ and (3S)‑enantiomers showing differential stability in aqueous buffer at physiological pH [2]. The target compound, supplied as a racemate, retains this latent stereochemical handle, enabling downstream chiral resolution or asymmetric transformation, whereas the des‑methyl analog lacks this option entirely.

Chirality β‑Lactam reactivity Enantioselective synthesis

Meta‑Chlorophenyl Substitution: Preferred Conformation for Target Engagement in Azetidinone Screening Libraries

In a series of 3‑chloro‑monocyclic β‑lactams screened for antimicrobial activity, the meta‑chloro substitution pattern on the 4‑aryl ring was associated with more potent bacterial growth inhibition compared with para‑chloro or ortho‑chloro counterparts [1]. Although the specific compound 4-(3‑chlorophenyl)-3‑methylazetidin‑2‑one was not explicitly listed in the publication, the class‑level trend supports the inference that the meta‑chlorophenyl orientation provides a geometry that is more complementary to the target binding site, likely due to a dihedral angle that positions the chlorine atom in a more favorable electrostatic environment.

Conformational analysis Screening library design Aryl substitution pattern

Industrial Supply Consistency: Purity Specification and Batch‑to‑Batch Reproducibility

The target compound is commercially available from AKSci with a minimum purity specification of 95% and long‑term storage recommendation in a cool, dry environment . In comparison, the closest structural analog 4-(4‑chlorophenyl)-3‑methylazetidin‑2‑one is offered at similar purity from CymitQuimica (Fluorochem brand) but with no publicly disclosed batch‑to‑batch variability data . For procurement decisions, the existence of a documented purity specification and SDS availability from AKSci reduces the risk of uncharacterized impurities that could confound biological assay results.

Quality control Purity specification Procurement benchmarking

Evidence‑Backed Procurement and Application Scenarios for 4-(3-Chlorophenyl)-3-methylazetidin-2-one


Lead Optimization in Antimicrobial Drug Discovery – Prioritizing the Meta‑Chloro Isomer

Based on class‑level evidence indicating that meta‑chloro substituted 4‑arylazetidin‑2‑ones show 1.3‑ to 1.8‑fold larger zones of inhibition against S. aureus and E. coli compared with their para‑chloro counterparts [1], research groups can procure 4-(3‑chlorophenyl)-3‑methylazetidin‑2‑one as a screening candidate for structure‑activity relationship (SAR) studies. The compound’s lower XLogP3 (2.0 versus 2.2 for the para‑chloro isomer) [2] further supports its selection when seeking to limit lipophilicity‑driven off‑target effects while maintaining cell permeability.

Chiral Building‑Block Supply for Asymmetric Synthesis Programs

The 3‑methyl substituent creates a stereogenic center absent in simpler 4‑arylazetidin‑2‑ones [1]. Procurement of the racemate of 4-(3‑chlorophenyl)-3‑methylazetidin‑2‑one enables medicinal chemistry laboratories to perform chiral resolution or asymmetric transformations, leveraging the documented optical resolution protocols for 3‑methylazetidin‑2‑one developed by Shustov and Rauk [2]. This provides a synthetic entry point to enantiomerically pure β‑lactam intermediates that cannot be accessed from the des‑methyl analog.

Fragment‑Based Drug Design (FBDD) and Biochemical Probe Development

With a molecular weight of 195.64 g·mol⁻¹ and a topological polar surface area of 29.1 Ų [1], the compound falls within the property range favorable for fragment‑based screening. Its single hydrogen bond donor, single hydrogen bond acceptor, and moderate lipophilicity make it suitable as a starting point for fragment growing or linking strategies. The meta‑chlorophenyl group provides a vector for halogen‑bonding interactions, while the β‑lactam ring serves as a covalent warhead for serine hydrolase targets.

Teaching and Method Development for β‑Lactam Chemistry

The compound’s commercial availability at ≥95% purity from AKSci, with accompanying SDS and COA documentation [1], makes it a practical substrate for academic laboratories developing new β‑lactam ring‑opening methodologies, enantioselective catalysis, or computational structure–property relationship models. Its well‑defined substitution pattern (meta‑chloro, 3‑methyl) provides a consistent benchmark for comparing reaction yields, selectivity, and scalability across different protocols.

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